Clorhidrato de N-Desmetilditiacem

Descripción general

Descripción

N-Demethyldiltiazem hydrochloride is an active metabolite of diltiazem, a well-known calcium channel blocker used primarily for its antihypertensive and antianginal properties . This compound is formed from diltiazem through the action of cytochrome P450 enzymes, specifically CYP3A4, CYP3A5, and CYP3A7 . It plays a significant role in the pharmacological effects of diltiazem by contributing to its overall therapeutic efficacy.

Aplicaciones Científicas De Investigación

N-Demethyldiltiazem hydrochloride has diverse applications in scientific research, including:

Mecanismo De Acción

Target of Action

N-Demethyldiltiazem hydrochloride is an active metabolite of the calcium channel inhibitor diltiazem . It primarily targets calcium channels in the body, specifically in cardiac and vascular smooth muscle .

Mode of Action

N-Demethyldiltiazem hydrochloride works by inhibiting the influx of calcium into cardiac and vascular smooth muscle during depolarization . This inhibition of calcium influx leads to a decrease in contractile activity in the heart and blood vessels, resulting in reduced blood pressure and decreased heart rate .

Biochemical Pathways

N-Demethyldiltiazem hydrochloride is formed from diltiazem by the cytochrome P450 (CYP) isoforms CYP3A4, CYP3A5, and CYP3A7 . The compound’s action on calcium channels affects various biochemical pathways, particularly those involved in cardiac and vascular muscle contraction .

Pharmacokinetics

It is known that diltiazem, the parent compound, undergoes extensive metabolism, and n-demethyldiltiazem is one of its major metabolites

Result of Action

The primary result of N-Demethyldiltiazem hydrochloride’s action is the relaxation of cardiac and vascular smooth muscles . This leads to a decrease in blood pressure and heart rate, making it effective in the treatment of conditions like hypertension and angina .

Action Environment

The action of N-Demethyldiltiazem hydrochloride can be influenced by various environmental factors. For instance, the presence of other drugs metabolized by the same CYP enzymes could potentially affect its metabolism and efficacy . Additionally, factors such as pH and temperature could potentially affect the stability of the compound.

Análisis Bioquímico

Biochemical Properties

N-Demethyldiltiazem hydrochloride interacts with various enzymes and proteins. It binds to isolated rat cerebral cortex homogenates and inhibits spontaneous contractions in isolated rat portal veins . This interaction suggests that N-Demethyldiltiazem hydrochloride plays a significant role in biochemical reactions involving calcium channels.

Cellular Effects

N-Demethyldiltiazem hydrochloride has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting the influx of extracellular calcium across the myocardial and vascular smooth muscle cell membranes . This inhibition impacts cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The mechanism of action of N-Demethyldiltiazem hydrochloride involves its binding interactions with biomolecules and changes in gene expression. It exerts its effects at the molecular level by inhibiting the calcium influx into cardiac and vascular smooth muscle during depolarization .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-Demethyldiltiazem hydrochloride change over time. The plasma samples buffered with 1% of 0.1 M NaF solution limit the degradation of diltiazem to desacetyl diltiazem for longer storage periods at -70 °C .

Metabolic Pathways

N-Demethyldiltiazem hydrochloride is involved in metabolic pathways mediated by the cytochrome P450 (CYP) isoforms CYP3A4, CYP3A5, and CYP3A7 . These enzymes play a crucial role in the metabolism of N-Demethyldiltiazem hydrochloride.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-Demethyldiltiazem hydrochloride typically involves the demethylation of diltiazem. This process can be achieved using various reagents and conditions. One common method involves the use of a demethylating agent such as boron tribromide (BBr3) in an appropriate solvent like dichloromethane (CH2Cl2) under controlled temperature conditions .

Industrial Production Methods: In an industrial setting, the production of N-Demethyldiltiazem hydrochloride may involve large-scale demethylation processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Types of Reactions: N-Demethyldiltiazem hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Reduction: Reduction reactions may involve reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Substitution reactions can occur with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Amines in the presence of a base like triethylamine (TEA).

Major Products Formed:

Oxidation: Formation of N-oxide derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted amine or thiol derivatives.

Comparación Con Compuestos Similares

Diltiazem: The parent compound from which N-Demethyldiltiazem hydrochloride is derived.

Desacetyl Diltiazem: Another metabolite of diltiazem with distinct pharmacological properties.

Uniqueness: N-Demethyldiltiazem hydrochloride is unique due to its specific formation pathway and its role as an active metabolite contributing to the overall therapeutic effects of diltiazem. Its distinct pharmacokinetic and pharmacodynamic properties differentiate it from other metabolites and similar compounds .

Actividad Biológica

N-Demethyldiltiazem hydrochloride is a significant metabolite of diltiazem, a widely used calcium channel blocker. Understanding its biological activity is crucial for elucidating its pharmacological effects and therapeutic potential. This article reviews the available literature on N-demethyldiltiazem hydrochloride, focusing on its mechanisms of action, pharmacokinetics, and clinical implications, supported by data tables and case studies.

N-Demethyldiltiazem hydrochloride has the following chemical properties:

- Molecular Formula : C21H25ClN2O4S

- Molecular Weight : 414.16 g/mol

- CAS Number : 85100-17-0

N-Demethyldiltiazem hydrochloride primarily functions as a voltage-dependent L-type calcium channel blocker . By inhibiting calcium influx into cardiac and vascular smooth muscle cells, it results in:

- Decreased myocardial contractility

- Vasodilation of coronary and systemic arteries

- Reduction in heart rate and blood pressure

This mechanism is similar to that of its parent compound, diltiazem, but with varying potency and efficacy due to differences in metabolic pathways and receptor interactions.

Pharmacokinetics

The pharmacokinetic profile of N-demethyldiltiazem hydrochloride is influenced by its metabolism from diltiazem. Key pharmacokinetic parameters include:

| Parameter | Value |

|---|---|

| Bioavailability | Approximately 40% |

| Peak Plasma Concentration | 3-4 hours post-administration |

| Half-life | 4-8 hours |

| Volume of Distribution | ~305 L |

N-Demethyldiltiazem is primarily metabolized in the liver via cytochrome P450 enzymes, particularly CYP3A4, leading to the formation of active metabolites that contribute to its therapeutic effects .

Cardiovascular Effects

N-Demethyldiltiazem hydrochloride exhibits significant cardiovascular effects:

- Antihypertensive Activity : It effectively lowers blood pressure by inducing vasodilation.

- Antianginal Effects : By reducing myocardial oxygen demand and improving coronary blood flow, it alleviates symptoms of angina pectoris .

Other Pharmacological Actions

Research indicates that N-demethyldiltiazem may also possess additional biological activities:

- Anti-inflammatory Properties : Studies suggest it may modulate inflammatory pathways, potentially benefiting conditions like hypertension-induced vascular inflammation .

- Neuroprotective Effects : Preliminary data indicate possible neuroprotective roles in models of ischemic injury, although further studies are needed to confirm these findings .

Case Studies and Clinical Evidence

- Case Study on Hypertensive Patients :

- Study on Angina Pectoris :

Propiedades

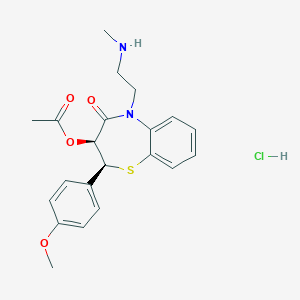

IUPAC Name |

[(2S,3S)-2-(4-methoxyphenyl)-5-[2-(methylamino)ethyl]-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O4S.ClH/c1-14(24)27-19-20(15-8-10-16(26-3)11-9-15)28-18-7-5-4-6-17(18)23(21(19)25)13-12-22-2;/h4-11,19-20,22H,12-13H2,1-3H3;1H/t19-,20+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIYQYIVUHPJUHS-FDOHDBATSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(SC2=CC=CC=C2N(C1=O)CCNC)C3=CC=C(C=C3)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1[C@@H](SC2=CC=CC=C2N(C1=O)CCNC)C3=CC=C(C=C3)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25ClN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601019739 | |

| Record name | N-Demethyldiltiazem hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601019739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

437.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130606-60-9 | |

| Record name | N-Demethyldiltiazem hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130606609 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Demethyldiltiazem hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601019739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-DEMETHYLDILTIAZEM HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A825LGP73P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.